1-Bromo-2-chloro-4-(propan-2-YL)benzene
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Overview
Description
1-Bromo-2-chloro-4-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and an isopropyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(propan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of isopropylbenzene (cumene). The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) and is carried out under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove halogen atoms, forming simpler hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: Products include dehalogenated hydrocarbons.
Scientific Research Applications
1-Bromo-2-chloro-4-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-bromo-2-chloro-4-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form sigma complexes with nucleophiles, leading to the substitution of halogen atoms. This mechanism is crucial for its reactivity and applications in various chemical processes .
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Similar structure but lacks the isopropyl group.
1-Bromo-4-chlorobenzene: Similar structure but with different positions of halogen atoms.
1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: Similar structure with different substituents
Uniqueness: 1-Bromo-2-chloro-4-(propan-2-yl)benzene is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
1-bromo-2-chloro-4-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQLTGKBVZVFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90350-27-9 |
Source
|
Record name | 1-bromo-2-chloro-4-(propan-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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